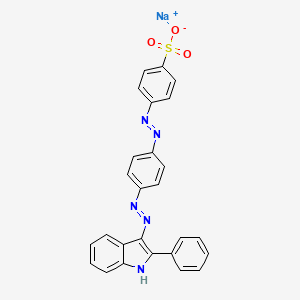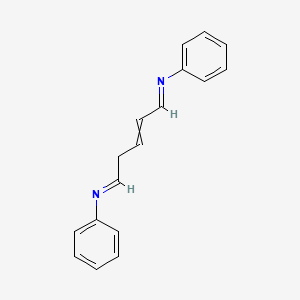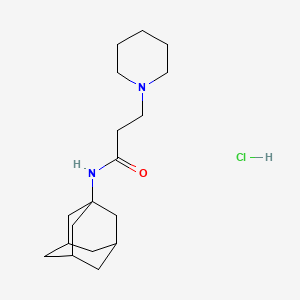
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride is a chemical compound with the molecular formula C18H30N2OClH It is known for its unique structure, which includes an adamantyl group, a piperidine ring, and a propionamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and piperidine as the primary starting materials.
Formation of N-1-adamantyl-piperidine: Adamantane is reacted with piperidine to form N-1-adamantyl-piperidine.
Propionamide Formation: The N-1-adamantyl-piperidine is then reacted with propionyl chloride to form 1-Piperidinepropionamide, N-1-adamantyl-.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s stability and bioavailability. The piperidine ring may interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the piperidine and propionamide groups.
1-Adamantylacetic acid: Contains an adamantyl group but has different functional groups.
Amantadine: An antiviral drug with a similar adamantyl structure but different functional groups.
Uniqueness
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride is unique due to its combination of an adamantyl group, a piperidine ring, and a propionamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
25517-17-3 |
|---|---|
Formule moléculaire |
C18H31ClN2O |
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
N-(1-adamantyl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C18H30N2O.ClH/c21-17(4-7-20-5-2-1-3-6-20)19-18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,1-13H2,(H,19,21);1H |
Clé InChI |
JXGYEFDMBWBIQO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
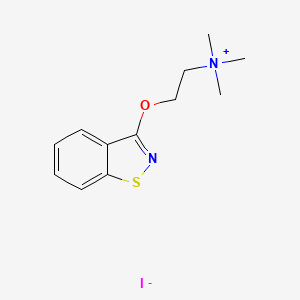
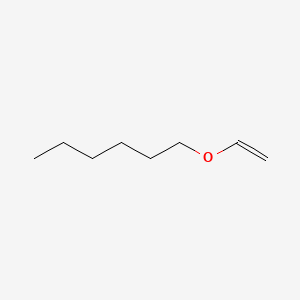
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
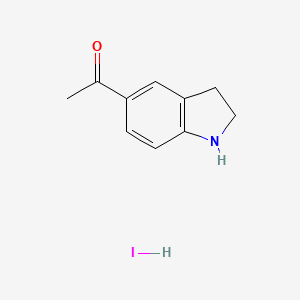

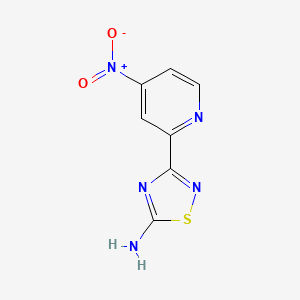
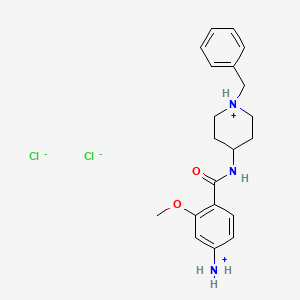
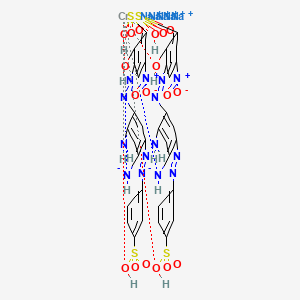

![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
